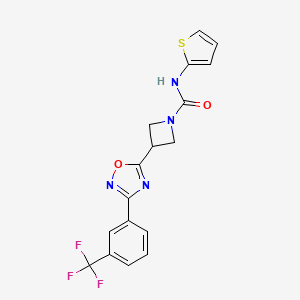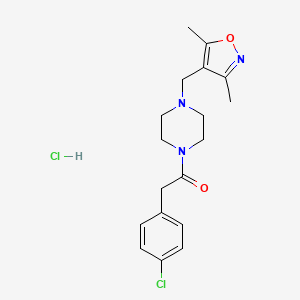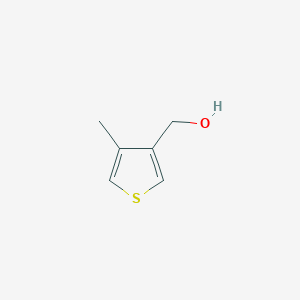![molecular formula C10H13N3O2 B2361987 3-Isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dion CAS No. 1443978-25-3](/img/structure/B2361987.png)
3-Isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the use of microwave techniques . For example, one study involved the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of synthesized pyrrolo[2,3-d]pyrimidine derivatives is often characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Wissenschaftliche Forschungsanwendungen
Hemmung von CDK2 zur Krebsbehandlung
Diese Verbindung wurde als potenzieller Inhibitor von CDK2 identifiziert, einer Proteinkinase, die eine entscheidende Rolle bei der Zellzyklusregulation spielt . Die Hemmung von CDK2 ist ein vielversprechendes Ziel für die Krebsbehandlung, das Tumorzellen selektiv angreift . Die Verbindung zeigte überlegene zytotoxische Aktivitäten gegen MCF-7 und HCT-116 mit einem IC50-Bereich von (45–97 nM) bzw. (6–99 nM) .
Antiproliferative Aktivität
Die Verbindung hat eine signifikante antiproliferative Aktivität gezeigt. Sie hemmte das Wachstum der drei untersuchten Zelllinien signifikant . Dies deutet darauf hin, dass sie als potenzielles Therapeutikum bei der Behandlung verschiedener Krebsarten eingesetzt werden könnte .
Enzymatische Hemmaktivität
Die Verbindung hat eine signifikante enzymatische Hemmaktivität gegen CDK2/Cyclin A2 gezeigt . Dies deutet darauf hin, dass sie als potenzielles Therapeutikum bei der Behandlung von Krankheiten eingesetzt werden könnte, die mit der Überexpression von CDK2/Cyclin A2 zusammenhängen .
Neurotoxisches Potenzial
Die Verbindung wurde auf ihr neurotoxisches Potenzial untersucht . Es wurde festgestellt, dass sie die AchE-Aktivität und den MDA-Spiegel im Gehirn von Alevins in Verbindung mit Verhaltensparametern, dem Schwimmvermögen, beeinflusst .
Antioxidative Aktivität
Die Verbindung hat antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass sie als potenzielles Therapeutikum bei der Behandlung von Krankheiten eingesetzt werden könnte, die mit oxidativem Stress zusammenhängen .
Entzündungshemmende Aktivität
Die Verbindung hat entzündungshemmende Aktivität gezeigt . Dies deutet darauf hin, dass sie als potenzielles Therapeutikum bei der Behandlung von entzündungsbedingten Erkrankungen eingesetzt werden könnte .
Wirkmechanismus
Target of Action
Pyrimidine derivatives, which include this compound, are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and antibacterial activities .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation, viral replication, and bacterial growth .
Pharmacokinetics
Some pyrimidine derivatives have been reported to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
Zukünftige Richtungen
Research in the field of pyrimidine derivatives is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemische Analyse
Biochemical Properties
It has been suggested that it may interact with enzymes, proteins, and other biomolecules . These interactions could potentially influence various biochemical reactions and pathways .
Cellular Effects
3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been shown to have cytotoxic activities against certain cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione vary with different dosages in animal models . It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
6-methyl-3-propan-2-yl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-5(2)13-9(14)8-7(12-10(13)15)4-6(3)11-8/h4-5,11H,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKPHVFGWCPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=O)N2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)

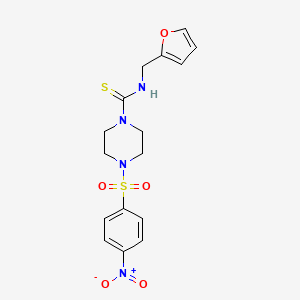
![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)
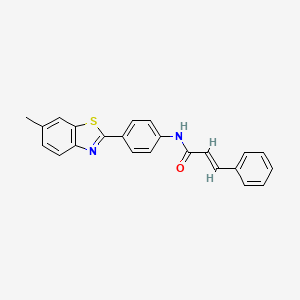
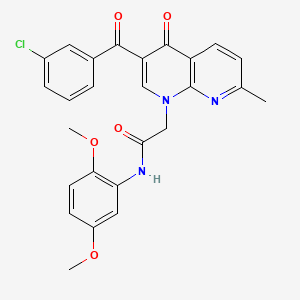
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
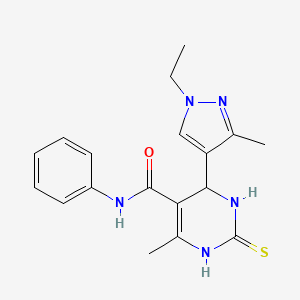
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)
